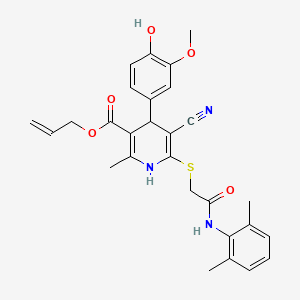![molecular formula C11H9ClN2O2S2 B2962979 ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 306979-51-1](/img/structure/B2962979.png)
ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate is a chemical compound with a total of 28 bonds. It contains 19 non-Hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reaction conditions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis
The molecular structure of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate includes a total of 27 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom . The InChI Code for this compound is1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3/b13-10- . Chemical Reactions Analysis
The substituents (Me, Hal, CN, and NO2) on the aminoazine had little effect on the product yields in nearly all cases . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate include a molecular weight of 300.79 . The compound is solid in physical form . More detailed properties like melting point, boiling point, and density are not available in the current literature .Applications De Recherche Scientifique
Photochemical Properties and Singlet Oxygen Activation
Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate and related compounds have been studied for their photochemical properties. Notably, these compounds exhibit fluorescence and are capable of activating singlet oxygen, which is significant in various chemical processes, including photo-oxidation reactions. This feature makes them potentially valuable in the field of photochemistry and materials science (Amati et al., 2010).
Antimicrobial Applications
In the realm of medicinal chemistry, derivatives of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating potential as antimicrobial agents (Desai et al., 2007).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable starting material in organic synthesis, leading to the creation of diverse chemical entities with potential applications in pharmaceuticals and materials science (Boy & Guernon, 2005).
Anticancer Research
Another significant application is in the field of anticancer research. Derivatives of this compound have been synthesized and assessed for their cytotoxicity against various cancer cell lines. Some of these derivatives have shown promising antiproliferative potential, making them potential candidates for the development of new anticancer therapies (Gad et al., 2020).
Antiplatelet Activity
Research has also explored the use of related compounds in developing novel antiplatelet drug candidates. These studies focus on their ability to inhibit platelet aggregation, a crucial factor in the prevention of thrombotic disorders (Chen et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mécanisme D'action
Target of Action
The primary targets of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound undergoes ring transformation of (4-chloro-5h-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles . The transformation can be mediated using HBr (g), HCl (g) or BnEt3NCl .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is currently unknown. Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKMSZUENTPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)
![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)



![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)
![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)


![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)
![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)